

Comparative Toxicological Profile of Disperse Red 65 and Other Azo Dyes

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Compound of Interest

Compound Name: *DISPERSE RED 65*

Cat. No.: *B076925*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the toxicological profiles of chemical compounds is paramount. This guide provides a comparative analysis of the toxicity of **Disperse Red 65** against other relevant azo dyes, supported by experimental data. Azo dyes, a major class of synthetic colorants, are widely used in various industries, and their potential toxicological impact is a subject of ongoing research.

Quantitative Toxicity Data

A direct comparison of acute oral toxicity through the median lethal dose (LD50) is a standard measure. However, a specific LD50 value for **Disperse Red 65** is not readily available in the public domain. The toxicity of azo dyes is often evaluated through their genotoxic and cytotoxic effects, as the parent compounds can be metabolized to potentially harmful aromatic amines. The following table summarizes available data for **Disperse Red 65** and other selected disperse azo dyes.

Dye	CAS Number	Test System	Endpoint	Concentration/Dose	Result	Reference
Disperse Red 65	12223-38-0	In vitro assays	Genotoxicity	Data limited	Evaluated in Ames test	
Disperse Red 1	2872-52-8	Mouse (in vivo)	General toxicity	20, 100, 500 mg/kg bw (oral)	Increased sperm abnormality and DNA damage in testis cells.	
Human hepatoma cells (HepG2)	Genotoxicity	Not specified	Genotoxic.			
Human dermal equivalent	Genotoxicity	Not specified	Non-genotoxic.			
Disperse Red 13	61951-51-7	Salmonella typhimurium (Ames test)	Mutagenicity	Not specified	Positive, but 14 times less mutagenic than Disperse Red 1.	
Human hepatoma cells (HepG2)	Cytotoxicity	Not specified	Not cytotoxic.			

Disperse Blue 291	56548-64-2	Human hepatoma cells (HepG2)	Genotoxicity, Mutagenicity, Cytotoxicity	400 - 1000 µg/ml	Increase in comet tail length and micronucleus frequency; decreased cell viability.
Disperse Orange 3	730-40-5	Safety Data Sheet	Acute oral toxicity	ATE > 2000 mg/kg	Based on ATE data, classification criteria are not met.

Experimental Protocols

Ames Test for Azo Dyes (Modified Protocol)

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenicity of chemical compounds. For azo dyes, a modified protocol is often necessary to facilitate the metabolic reduction of the azo bond to potentially mutagenic aromatic amines.

Objective: To evaluate the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537).
- S9 fraction from the liver of induced rats or hamsters (for metabolic activation).
- Cofactor mix (NADP, Glucose-6-phosphate).
- Flavin mononucleotide (FMN) for enhanced azo reduction.

- Minimal glucose agar plates.
- Top agar.

Procedure:

- Preparation of Tester Strains: Overnight cultures of the *S. typhimurium* strains are prepared.
- Metabolic Activation: The S9 fraction is mixed with a cofactor solution to prepare the S9 mix. For azo dyes, FMN is added to the S9 mix.
- Exposure: The test dye, the bacterial culture, and the S9 mix (or buffer for tests without metabolic activation) are combined in a test tube.
- Pre-incubation (for some protocols): The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.
- Plating: Molten top agar is added to the test tube, and the contents are poured onto minimal glucose agar plates.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic potential of a test substance by measuring its effect on the metabolic activity of cultured cells.

Materials:

- Human cell line (e.g., HepG2).
- Cell culture medium and supplements.
- 96-well plates.

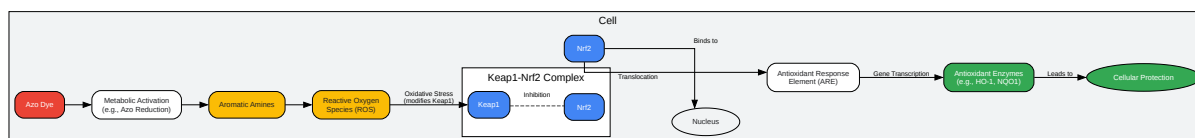
- Test dye dissolved in a suitable solvent (e.g., DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- **Treatment:** The cell culture medium is replaced with a medium containing various concentrations of the test dye. Control wells receive the vehicle only.
- **Incubation:** The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** The treatment medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
- **Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the control and used to determine the IC₅₀ value (the concentration of the dye that inhibits 50% of cell viability).

Signaling Pathway and Experimental Workflow

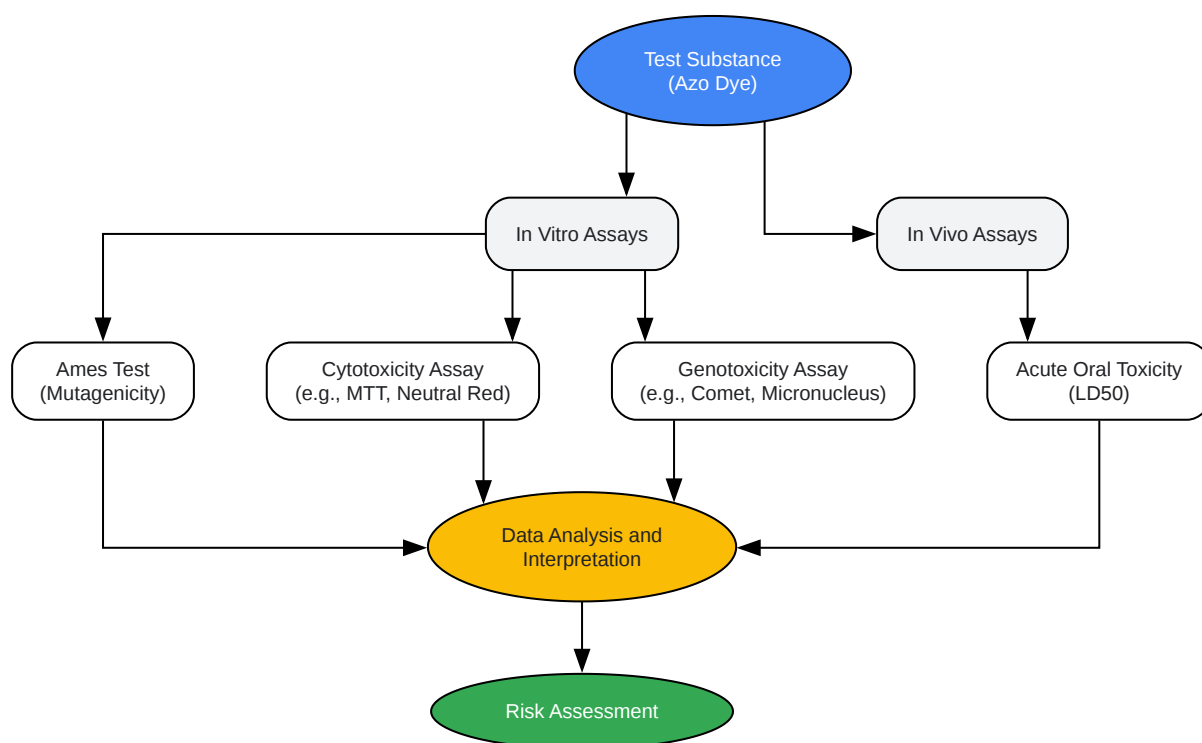
The toxicity of many azo dyes is linked to the induction of oxidative stress. The Keap1-Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress.



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Caption: Azo dye metabolism can lead to the formation of reactive oxygen species (ROS), which disrupts the Keap1-Nrf2 complex, allowing Nrf2 to promote the transcription of antioxidant enzymes.

The following diagram illustrates a general experimental workflow for assessing the toxicity of azo dyes.



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Caption: A typical workflow for evaluating the toxicity of an azo dye, involving a combination of in vitro and in vivo assays to assess different toxicological endpoints.

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